GO-203

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GO-203 是一种 D-氨基酸细胞穿透肽,是 MUC1-C 癌蛋白的抑制剂。它被设计用来阻断 MUC1-C 的二聚化,从而抑制其致癌功能。 这种化合物在临床前研究中显示出靶向和破坏癌细胞生长和存活的潜力 .

作用机制

GO-203 通过与 MUC1-C 癌蛋白的胞质尾部结合而发挥作用,阻止其同二聚化。 这种抑制会破坏促进癌细胞生长和存活的下游信号通路,包括 PI3K-AKT-S6K1 通路 . This compound 还诱导活性氧 (ROS) 的产生和线粒体跨膜电位的损失,导致癌细胞凋亡 .

准备方法

合成路线和反应条件

GO-203 是使用固相肽合成 (SPPS) 合成的。该过程涉及将 D-氨基酸依次添加到固定在固体树脂上的生长肽链中。然后将肽从树脂中裂解,并使用高效液相色谱 (HPLC) 进行纯化。 反应条件通常涉及使用保护基团来防止不希望发生的副反应,以及使用偶联试剂来促进肽键的形成 .

工业生产方法

对于工业规模生产,this compound 可以使用自动肽合成仪合成,该合成仪可以高效且可重复地合成大量的肽。 使用先进的纯化技术,例如制备型 HPLC,可以确保最终产品的高纯度 .

化学反应分析

反应类型

GO-203 在合成过程中主要经历肽键形成和裂解反应。 在正常条件下,它通常不会经历氧化、还原或取代反应 .

常用试剂和条件

偶联试剂: HBTU (O-苯并三唑-N,N,N’,N’-四甲基-脲基-六氟磷酸盐),HATU (O-(7-氮杂苯并三唑-1-基)-N,N,N’,N’-四甲基脲基-六氟磷酸盐)

保护基团: Fmoc (9-芴甲氧羰基),Boc (叔丁氧羰基)

裂解试剂: TFA (三氟乙酸)

主要产品

相似化合物的比较

类似化合物

GO-203-2C: 另一种作用机制类似的 MUC1-C 抑制剂.

This compound TFA: This compound 的三氟乙酸盐形式,具有增强的溶解度和稳定性.

独特性

This compound 能够特异性靶向 MUC1-C 癌蛋白,使其成为治疗 MUC1 阳性癌症的有希望的候选药物。 它的细胞穿透特性和破坏关键信号通路的的能力使其与其他抗癌肽区分开来 .

属性

IUPAC Name |

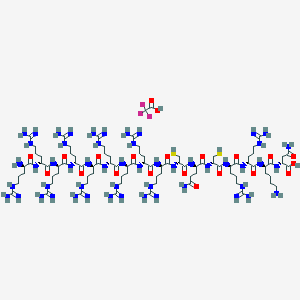

(2R)-4-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C87H170N52O19S2.C2HF3O2/c88-28-2-1-15-44(71(152)137-56(76(157)158)40-60(91)141)126-63(144)46(17-5-31-116-79(96)97)133-70(151)53(24-12-38-123-86(110)111)135-74(155)57(41-159)139-73(154)55(26-27-59(90)140)136-75(156)58(42-160)138-72(153)54(25-13-39-124-87(112)113)134-69(150)52(23-11-37-122-85(108)109)132-68(149)51(22-10-36-121-84(106)107)131-67(148)50(21-9-35-120-83(104)105)130-66(147)49(20-8-34-119-82(102)103)129-65(146)48(19-7-33-118-81(100)101)128-64(145)47(18-6-32-117-80(98)99)127-62(143)45(16-4-30-115-78(94)95)125-61(142)43(89)14-3-29-114-77(92)93;3-2(4,5)1(6)7/h43-58,159-160H,1-42,88-89H2,(H2,90,140)(H2,91,141)(H,125,142)(H,126,144)(H,127,143)(H,128,145)(H,129,146)(H,130,147)(H,131,148)(H,132,149)(H,133,151)(H,134,150)(H,135,155)(H,136,156)(H,137,152)(H,138,153)(H,139,154)(H,157,158)(H4,92,93,114)(H4,94,95,115)(H4,96,97,116)(H4,98,99,117)(H4,100,101,118)(H4,102,103,119)(H4,104,105,120)(H4,106,107,121)(H4,108,109,122)(H4,110,111,123)(H4,112,113,124);(H,6,7)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUOAIBLROIIFP-BHDSHVNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CS)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CS)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H171F3N52O21S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2426.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of GO-203?

A1: this compound functions by binding to the cytoplasmic domain of the MUC1-C subunit, specifically targeting the CQC motif crucial for MUC1-C homodimerization. [] This binding disrupts the formation of MUC1-C dimers, effectively blocking its oncogenic signaling. [, , , ]

Q2: What are the downstream effects of this compound binding to MUC1-C?

A2: this compound binding leads to a cascade of downstream effects, including:

- Inhibition of downstream signaling pathways: this compound disrupts interactions between MUC1-C and key signaling molecules like PI3K p85 [, ], HER2 [], and FLT3 []. Consequently, it inhibits the activation of crucial pathways like PI3K/AKT/mTOR [, , ], MEK/ERK [, ], and STAT5 [], effectively suppressing tumor cell growth and survival.

- Disruption of redox balance: this compound downregulates TIGAR (TP53-inducible glycolysis and apoptosis regulator) [, , ]. This downregulation disrupts the delicate balance of reactive oxygen species (ROS) within cancer cells, leading to increased ROS levels, depletion of glutathione, and ultimately, cell death. [, , , ]

- Induction of apoptosis and cell cycle arrest: By inhibiting survival pathways and disrupting redox balance, this compound promotes apoptosis and induces cell cycle arrest in various cancer cells. [, , , , , ]

- Reversal of epithelial-mesenchymal transition (EMT): this compound downregulates ZEB1, a transcriptional repressor, leading to the induction of miR-200c and subsequent reversal of EMT. This reversal inhibits self-renewal capacity and reduces tumorigenicity. []

- Suppression of MYC expression: this compound inhibits MYC expression by interfering with the WNT/β-catenin pathway and reducing β-catenin occupancy on the MYC promoter. [, ] This suppression contributes to decreased tumor growth and survival.

Q3: How does this compound impact the immune microenvironment?

A3: Research indicates that this compound can modulate the immune microenvironment through several mechanisms:

- Downregulation of PD-L1: this compound reduces PD-L1 expression in cancer cells, potentially enhancing the anti-tumor immune response. [, ]

- Increase in IFN-γ production: Treatment with this compound is associated with increased IFN-γ levels, a cytokine crucial for anti-tumor immunity. []

- Enhancement of CD8+ T cell function: this compound treatment can augment the activity of CD8+ tumor-infiltrating lymphocytes (TILs), boosting their cytotoxic function against cancer cells. []

Q4: What is the significance of targeting MUC1-C in cancer stem cells?

A4: MUC1 is highly expressed on AML stem cells, which are resistant to conventional therapies. [, ] this compound, by inhibiting MUC1-C, shows promise in targeting and eliminating these treatment-resistant AML stem cells, potentially leading to more durable responses. [, ]

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research abstracts do not include specific spectroscopic data (e.g., NMR, Mass Spectrometry) for this compound.

Q6: How stable is this compound under various conditions?

A6: The provided research abstracts do not discuss the stability of this compound under different storage conditions (e.g., temperature, pH).

Q7: What formulation strategies are employed to improve this compound's stability, solubility, or bioavailability?

A8: One study reports the successful encapsulation of this compound into polymeric nanoparticles composed of polylactic acid (PLA)-polyethylene glycol (PEG)-polypropylene glycol (PPG)-PEG copolymers. [] This encapsulation method facilitates controlled release of this compound, enhances its cellular uptake, and demonstrates improved anti-tumor efficacy with less frequent dosing compared to the non-encapsulated peptide. []

Q8: What is the evidence for this compound's efficacy in preclinical models?

A8: Numerous studies demonstrate the efficacy of this compound in various in vitro and in vivo models:

- In vitro studies: this compound effectively inhibits the growth, colony formation, and induces cell death in various cancer cell lines, including breast, lung, myeloma, and leukemia. [, , , , , , , , , , , , , , , , , , ]

- In vivo studies: this compound demonstrates significant anti-tumor activity in xenograft models of breast, lung, and colon cancers. [, , , , , ] Importantly, it effectively targets and eliminates leukemia initiating cells in a murine model. [] Additionally, this compound exhibits synergistic effects when combined with other anti-cancer agents like bortezomib [], decitabine [, ], and afatinib. []

Q9: Are there any clinical trials evaluating this compound?

A10: this compound has undergone Phase I clinical trials in patients with advanced carcinomas. [] Moreover, a Phase Ib/IIa trial evaluating the combination of this compound and decitabine is underway for patients with relapsed/refractory AML. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。